molecular formula C7H16ClN B1416804 2-Cyclopentylethanamine hydrochloride CAS No. 684221-26-9

2-Cyclopentylethanamine hydrochloride

Cat. No. B1416804
M. Wt: 149.66 g/mol
InChI Key: PSWQBGNJVWDEOE-UHFFFAOYSA-N
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Description

2-Cyclopentylethanamine hydrochloride, also known as cyclopentamine, is a synthetic amine. It has a linear formula of C7H16ClN and a molecular weight of 149.665 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-Cyclopentylethanamine hydrochloride is represented by the linear formula C7H16ClN . The molecular weight of this compound is 149.665 .


Physical And Chemical Properties Analysis

2-Cyclopentylethanamine hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Applications

2-Cyclopentylethanamine hydrochloride is a component in the synthesis of various chemical compounds. For instance, it is used in the synthesis of 1,3,5-Triethylcyclotriphosph(III)azanes, a compound formed by the reaction of phosphorus trichloride and ethylamine hydrochloride in sym-tetrachloroethane solution (Harvey, Keat, & Rycroft, 1983). Additionally, it's involved in the formation of oxo-derivatives of cyclic products, showcasing its versatility in chemical reactions.

Pharmacological Research

In pharmacological research, 2-Cyclopentylethanamine hydrochloride plays a role in studying the effects of certain drugs. For example, it's used in research examining the inhibition of colon carcinogenesis by cysteamine in rats, indicating its potential in cancer research (Tatsuta, Iishi, Baba, & Taniguchi, 1989).

Material Science

In material science, this compound is used in the development of polyamides and polyurethanes derived from limonene, a renewable resource, highlighting its application in sustainable materials research (Firdaus & Meier, 2013).

Analytical Chemistry

2-Cyclopentylethanamine hydrochloride is also crucial in analytical chemistry for the characterization and development of new materials. An example includes its use in the synthesis of tetrahydrothiazolo[3,2-a]quinolin-6-one derivatives, demonstrating its importance in the synthesis of novel chemical compounds (Bayat, Hosseini, & Nasri, 2018).

Environmental Science

In environmental science, the compound is involved in studies related to water treatment and purification, such as in the formation of Cyanogen Chloride from the Reaction of Monochloramine with Formaldehyde, which is crucial for understanding disinfection by-products in water treatment processes (Pedersen, Urbansky, Mariñas, & Margerum, 1999).

Nanotechnology

The use of 2-Cyclopentylethanamine hydrochloride in nanotechnology is exemplified by its role in the development of functional nanocomposite aerogels, which have applications in oil/water separation and antibacterial uses (Zhang, Yin, Lin, Ren, Huang, & Kim, 2019).

Biomedical Applications

In biomedical applications, this compound has been used in the synthesis of carbocyclic 5'-nor-2'-deoxyguanosine and related purine derivatives, which were evaluated for antiviral potential against various viruses (Patil, Koga, Schneller, Snoeck, & De Clercq, 1992).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-cyclopentylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c8-6-5-7-3-1-2-4-7;/h7H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWQBGNJVWDEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655374
Record name 2-Cyclopentylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentylethanamine hydrochloride

CAS RN

684221-26-9
Record name 2-Cyclopentylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Cyclopentylethyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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